molecular formula C7H5ClO3 B146295 3-Chloro-4-hydroxybenzoic acid CAS No. 3964-58-7

3-Chloro-4-hydroxybenzoic acid

Cat. No. B146295
CAS RN: 3964-58-7
M. Wt: 172.56 g/mol
InChI Key: QGNLHMKIGMZKJX-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzoic acid is a chlorinated derivative of hydroxybenzoic acid, where a chlorine atom is substituted at the third position and a hydroxyl group at the fourth position of the benzene ring. This compound is structurally related to several other chlorinated benzoic acids, which have been studied for their chemical properties and potential applications in various fields, including drug discovery and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of chlorinated hydroxybenzoic acids can be achieved through various methods. For instance, 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 has been shown to dehalogenate 4-chlorobenzoate to form 4-hydroxybenzoate, which is a reaction that does not involve molecular oxygen and indicates a hydrolytic cleavage of the halogen-carbon bond . Another related compound, 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, was synthesized from ethyl 2-pentenoate and ethyl acetoacetate, demonstrating the feasibility of synthesizing polysubstituted aromatic carboxylic acids . Additionally, 4-Hydroxyisophthalic acid was synthesized from p-methoxybenzoic acid, which could provide insights into the synthesis of 3-chloro-4-hydroxybenzoic acid by applying similar methodologies .

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of substituents on the benzene ring, which can significantly affect the physical and chemical properties of the compound. For example, the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives have been determined, showing hydrogen-bonded co-crystals and salts, which suggests that 3-chloro-4-hydroxybenzoic acid may also form stable crystal structures with other organic compounds .

Chemical Reactions Analysis

Chlorinated benzoic acids can undergo various chemical reactions. Photodecomposition studies of chlorobenzoic acids have shown that ultraviolet irradiation can lead to the replacement of the chlorine atom by hydroxyl and hydrogen groups . This indicates that 3-chloro-4-hydroxybenzoic acid may also be susceptible to similar photodecomposition reactions. Furthermore, bismuth-based cyclic synthesis has been used to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid, which involves C-H bond activation and CO2 insertion chemistry . Such reactions could potentially be adapted for the synthesis and modification of 3-chloro-4-hydroxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxybenzoic acids are influenced by their molecular structure. The presence of electronegative substituents like chlorine and fluorine can affect the acidity, solubility, and reactivity of these compounds. For instance, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been developed, which is a key intermediate for antimicrobial drugs, and its structure was determined using various spectroscopic methods . These findings can provide a basis for understanding the properties of 3-chloro-4-hydroxybenzoic acid and its potential applications in pharmaceuticals.

Scientific Research Applications

Synthesis of Antimicrobial Drugs

3-Chloro-4-hydroxybenzoic acid has been investigated in the synthesis of antimicrobial drugs. A study by Zhang et al. (2020) describes a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, from 2,4-difluoro-3-chlororobenzoic acid. This process includes steps like nitration, esterification, reduction, diazotization, and hydrolysis, yielding advantages such as improved overall yield and controllable reaction conditions (Zhang et al., 2020).

Degradation in Water Treatment

The degradation of 3-chloro-4-hydroxybenzoic acid in water treatment has been explored. Chu and Wang (2016) examined its degradation in biologically treated effluent by gamma irradiation. They found that gamma irradiation led to complete decomposition of the compound and partial mineralization in the treated effluent, with different degradation rates under varying conditions (Chu & Wang, 2016).

Role in Stainless Steel Corrosion Inhibition

A study by Narváez et al. (2005) investigated 3-Hydroxybenzoic acid (a related compound) as a corrosion inhibitor for AISI 316L stainless steel in an environmentally friendly pickling solution. The study found increased inhibition efficiency with the concentration of 3-HBA and discussed the inhibition mechanism in detail (Narváez, Cano, & Bastidas, 2005).

Biosynthesis of High-Value Bioproducts

Wang et al. (2018) highlighted the emergence of 4-Hydroxybenzoic acid, a structurally similar compound, as an intermediate for several bioproducts with applications in food, cosmetics, pharmacy, and more. This review discusses the biosynthesis of various compounds using 4-HBA as the starting feedstock, underlining its biotechnological importance (Wang et al., 2018).

Discovery of Selective Lactate Receptor Agonists

Dvorak et al. (2012) identified hydroxybenzoic acids, including compounds similar to 3-chloro-4-hydroxybenzoic acid, as selective agonists for the lactate receptor GPR81. These findings showed potential in vivo effects on lipolysis in obesity models (Dvorak et al., 2012).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The cyanobacterium Fischerella ambigua is a natural producer of polychlorinated aromatic compounds, the ambigols A–E . The biosynthetic gene cluster (BGC) of these highly halogenated triphenyls has been recently identified by heterologous expression . This opens up new possibilities for the study and application of 3-Chloro-4-hydroxybenzoic acid in the production of these compounds.

properties

IUPAC Name

3-chloro-4-hydroxybenzoic acid
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InChI

InChI=1S/C7H5ClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNLHMKIGMZKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192747
Record name 3-Chloro-4-hydroxybenzoate
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Chloro-4-hydroxybenzoic acid

CAS RN

3964-58-7
Record name 3-Chloro-4-hydroxybenzoic acid
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Record name 3-Chloro-4-hydroxybenzoate
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Record name 3-CHLORO-4-HYDROXYBENZOIC ACID
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Record name 3-Chloro-4-hydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
L Chu, J Wang - Radiation Physics and Chemistry, 2016 - Elsevier
… This study was focused on gamma irradiation-induced decomposition of 3-chloro-4-hydroxybenzoic acid (CHBA) in treated effluent and the results were compared with those obtained …
Number of citations: 35 www.sciencedirect.com
IDM Kresna, L Linares-Otoya, T Milzarek… - Organic & …, 2021 - pubs.rsc.org
… in turn is derived from the precursor 3-chloro-4-hydroxybenzoic acid. Here, the biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid were investigated by in vitro assays. …
Number of citations: 5 pubs.rsc.org
G Schwarz, HR Kricheldorf - Macromolecules, 1990 - ACS Publications
… The meltingpoint rises with increasing fraction of 3-chloro-4-hydroxybenzoic acid (3-Cl-4-Hybe) up to temperatures above 400 C. TGA measurements indicate thermostabilities (5% loss …
Number of citations: 18 pubs.acs.org
HR Kricheldorf, F Ruhser, G Schwarz - Macromolecules, 1991 - ACS Publications
… of 4,4'-hydroxybiphenylcarboxylic and 3-chloro-4-hydroxybenzoic acid were … little is known about poly(HBCA)19 and poly(3-chloro-4-hydroxybenzoic acid) (poly(3-ClHBA)).16 It was …
Number of citations: 3 pubs.acs.org
SA Adebusoye - Biodegradation, 2017 - Springer
… Whereas sparing growth was observed on chloroacetic acid, no growth or chloride release occurred with 4-chlorosalicylic acid, 3-chloro-4-hydroxybenzoic acid and chlorophenols. …
Number of citations: 23 link.springer.com
HR Kricheldorf, G Schwarz - Polymer, 1984 - Elsevier
… However, this difference is barely detectable and in the case of 3-chloro-4-hydroxybenzoic acid or 3-methoxy-4hydroxybenzoic acid no influence of the condensation procedure was …
Number of citations: 52 www.sciencedirect.com
KB Chandrasekhar, R Narisetty - 2015 - nopr.niscpr.res.in
Hydrazide-hydrazones have gained great importance due to their diverse biological properties, including anti-inflammatory, antimalarial and antituberculotic activities. With the aim of …
Number of citations: 6 nopr.niscpr.res.in
J Jiang, J Han, X Zhang - Environmental Science & Technology, 2020 - ACS Publications
… for the formation of halogenated 4-hydroxybenzaldehydes; the conversion of 4-hydroxybenzoic acid accounted for 29% and 27% of the formed 3-chloro-4-hydroxybenzoic acid and 3,5-…
Number of citations: 163 pubs.acs.org
F Fava, F Baldoni, L Marchetti - Biotechnology letters, 1996 - Springer
… dihydroxybenzoic acid (0.30 mM) and 3chloro-4-hydroxybenzoic acid (0.08 mM) was also studied … , 4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid were at 10 mM in 0.02 M …
Number of citations: 2 link.springer.com
HR Kricheldorf, A Conradi - Journal of Polymer Science Part A …, 1987 - Wiley Online Library
… 3-Chloro-4-hydroxybenzoic acid was obtained by chlorination of 4-hydroxybenzoic acid with hydrogenchloride and H,0,.6 It was recrystallized from ethanol + ligroin until a melting point …
Number of citations: 40 onlinelibrary.wiley.com

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